molecular formula C8H7BClO B12589583 [2-(2-Chlorophenyl)ethenyl](hydroxy)boranyl CAS No. 871817-23-1

[2-(2-Chlorophenyl)ethenyl](hydroxy)boranyl

Cat. No.: B12589583
CAS No.: 871817-23-1
M. Wt: 165.41 g/mol
InChI Key: KUHXOQDMLAXMJL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethenylboranyl typically involves the reaction of 2-chlorostyrene with boronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)ethenylboranyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)ethenylboranyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethenylboranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)ethenylboranyl is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

871817-23-1

Molecular Formula

C8H7BClO

Molecular Weight

165.41 g/mol

InChI

InChI=1S/C8H7BClO/c10-8-4-2-1-3-7(8)5-6-9-11/h1-6,11H

InChI Key

KUHXOQDMLAXMJL-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC=CC=C1Cl)O

Origin of Product

United States

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